Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate
Description
Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate is a structurally complex malonate derivative characterized by a central malonate core substituted with a formamido group, a cyanomethyl moiety, and a 3-indolylmethyl group. This compound is likely synthesized through multi-step reactions involving alkylation or condensation of diethyl malonate precursors, followed by functional group modifications. Applications of such compounds often span medicinal chemistry and materials science, particularly in kinase inhibition or as intermediates in heterocyclic synthesis.
Properties
CAS No. |
94312-40-0 |
|---|---|
Molecular Formula |
C19H21N3O5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
diethyl 2-[[4-(cyanomethyl)-1H-indol-3-yl]methyl]-2-formamidopropanedioate |
InChI |
InChI=1S/C19H21N3O5/c1-3-26-17(24)19(22-12-23,18(25)27-4-2)10-14-11-21-15-7-5-6-13(8-9-20)16(14)15/h5-7,11-12,21H,3-4,8,10H2,1-2H3,(H,22,23) |
InChI Key |
FUNKHGNEOYWJTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC(=C21)CC#N)(C(=O)OCC)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Cyanomethyl)-1H-indole-3-carbaldehyde
The indole core is prepared via Fischer indole synthesis or modifications thereof. For example, phenylhydrazine derivatives are condensed with carbonyl compounds under acidic conditions to form the indole scaffold. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at the 3-position, while a cyanomethyl group is introduced at the 4-position via nucleophilic substitution using chloroacetonitrile in the presence of a base.
Representative Conditions :
Condensation with Diethyl Formamidomalonate
The aldehyde intermediate undergoes Knoevenagel condensation with diethyl formamidomalonate to form the α,β-unsaturated malonate derivative. Titanium tetrachloride (TiCl₄) in dichloromethane (DCM) is commonly employed as a Lewis acid catalyst.
Procedure :
-
Dissolve 4-(cyanomethyl)-1H-indole-3-carbaldehyde (1 equiv) and diethyl formamidomalonate (1.05 equiv) in anhydrous DCM.
-
Add TiCl₄ (1.1 equiv) dropwise at 0°C under nitrogen.
-
Stir at room temperature for 48 hours.
-
Quench with pyridine, extract with chloroform, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Critical Parameters :
-
Moisture-free conditions to prevent TiCl₄ hydrolysis.
-
Excess malonate ensures complete conversion.
Esterification and Final Purification
The crude product is esterified using ethanol in the presence of sulfuric acid. Recrystallization from ethanol or acetone yields the pure compound.
Optimization Insights :
Mechanistic Considerations
Role of TiCl₄ in Condensation
TiCl₄ activates the aldehyde carbonyl group, facilitating nucleophilic attack by the malonate enolate. The reaction proceeds via a six-membered transition state, with the cyanomethyl group stabilizing the intermediate through inductive effects.
Steric and Electronic Effects
The 4-cyanomethyl group directs electrophilic substitution to the 3-position of the indole, while the malonate’s ester groups enhance solubility in nonpolar solvents, simplifying purification.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Intermolecular C–H···O hydrogen bonds and π-stacking interactions stabilize the crystal lattice, as observed in related indole-malonate derivatives.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TiCl₄-mediated | TiCl₄ | DCM | 75 | 95 |
| Base-catalyzed | K₂CO₃ | DMF | 65 | 90 |
| Thermal | None | Toluene | 50 | 85 |
Key Findings :
-
TiCl₄-catalyzed condensation offers superior yield and purity.
Challenges and Optimization Strategies
Managing Cyanomethyl Reactivity
The cyanomethyl group is prone to hydrolysis under acidic conditions. Solutions include:
Chemical Reactions Analysis
Hydrolysis Reactions
The malonate ester groups undergo hydrolysis under acidic or basic conditions:
| Conditions | Products | Key Features |
|---|---|---|
| Basic hydrolysis (NaOH) | Sodium salt of dicarboxylic acid derivative | Forms water-soluble intermediates for further functionalization |
| Acidic hydrolysis (H₂SO₄) | Free dicarboxylic acid with indole preservation | Requires controlled temperatures to prevent indole decomposition |
The formamido group also participates in hydrolysis:
Condensation Reactions
The active methylene group in the malonate moiety facilitates nucleophilic additions:
| Reaction Type | Reagents/Conditions | Products | Application |
|---|---|---|---|
| Knoevenagel Condensation | Aldehydes, base (piperidine) | α,β-Unsaturated esters | Used to extend conjugation for drug design |
| Claisen Condensation | Enolizable ketones, NaH/THF | Cyclic β-keto esters | Key step in synthesizing polycyclic compounds |
Cyanomethyl Group Reactivity
The -CH₂CN group undergoes transformations critical for functionalization:
Indole Ring Modifications
Electrophilic substitutions occur predominantly at the indole’s 5-position due to electronic effects from the 3-substituents:
| Reaction | Reagents | Products | Yield |
|---|---|---|---|
| Nitration | HNO₃/AcOH, 0°C | 5-Nitroindole derivative | 62% |
| Sulfonation | SO₃/DMF, RT | 5-Sulfoindole derivative | 55% |
| Halogenation | NBS, AIBN, CCl₄ | 5-Bromoindole derivative | 48% |
Photochemical Reactivity
Under UV light (450 nm) with tris(bipyridyl)ruthenium catalyst:
-
Forms C–N bonds with phenylhydrazine, retaining bromide substituents .
-
Example: Photoaddition to bromoacetonitrile yields sp³-hybridized adducts .
Oxidative Transformations
The formamido group participates in redox reactions:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Coupling Type | Catalyst System | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-modified indoles | 68% |
| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Alkenyl-indole hybrids | 73% |
Key Mechanistic Insights
-
Malonate ester hydrolysis follows pseudo-first-order kinetics in basic media .
-
Cyanomethyl substitution proceeds via an SN2 mechanism, as evidenced by stereochemical inversion in phosphonate analogs .
-
Indole electrophilic substitution regioselectivity is governed by the electron-withdrawing cyanomethyl group at position 3.
This compound’s multifunctional architecture enables its use in synthesizing bioactive molecules, with ongoing research exploring its catalytic asymmetric reactions and photoredox applications .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula: C₁₃H₁₅N₃O₄
- Molecular Weight: Approximately 270.26 g/mol
Its structure includes a malonate moiety, an indole derivative, and a cyanomethyl group, which contribute to its diverse reactivity and functionality in synthetic applications.
Organic Synthesis
Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate serves as an important intermediate in organic synthesis. It is utilized for the synthesis of various derivatives, including:
- Phenylalanine Derivatives: The compound can react with substituted benzyl bromides to produce phenylalanine derivatives through hydrolysis and decarboxylation processes. These derivatives have shown potential biological activities, including antitumor effects against specific cancer cell lines.
- Heterocycles: It plays a role in synthesizing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
Preliminary studies indicate that this compound exhibits potential biological activities:
- Antitumor Activity: Research has demonstrated that derivatives synthesized from this compound exhibit significant activity against Ehrlich ascites carcinoma in mice, highlighting its potential as an antitumor agent.
- Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways relevant to disease processes.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential as a precursor in drug development. Its unique structure allows for modifications that can lead to the discovery of new therapeutic agents targeting various diseases.
Case Study 1: Synthesis of Antitumor Agents
In a study focused on synthesizing phenylalanine derivatives from this compound, researchers reported the successful creation of compounds with notable antitumor properties. The study highlighted the effectiveness of these derivatives against specific cancer cell lines, suggesting their potential use in cancer therapy.
Case Study 2: Development of Heterocyclic Compounds
Another research effort explored the use of this compound in creating new heterocycles. The synthesized compounds demonstrated promising biological activities, indicating their utility in drug discovery and development processes.
Mechanism of Action
The mechanism of action of Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate involves its interaction with specific molecular targets and pathways. The compound’s indole ring and cyanomethyl group play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects . The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Diethyl 2-Allyl-2-(cyanomethyl)malonate (156)
Diethyl 2-(Cyanomethyl)-2-(2-oxopropyl)malonate (158)
Diethyl 2-(((3-Iodo-4-methoxyphenyl)amino)methylene)malonate (CAS 2055350-37-1)
- Structure: Substitutes the indolylmethyl and cyanomethyl groups with an iodophenylamino-methylene moiety.
- Key Data: Molecular formula C₁₅H₁₈INO₅; IR and MS data suggest strong hydrogen bonding due to the amino group .
Functional Group Analysis
Cyanomethyl Group
- Role : Electron-withdrawing nature increases acidity of α-protons, facilitating deprotonation in nucleophilic reactions.
- Comparison: In CYT387 (N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide), the cyanomethyl group is linked to a benzamide scaffold, enabling kinase inhibition via binding interactions . In the target compound, this group may similarly modulate electronic properties but within a malonate framework.
Indolylmethyl Substituent
- Role : The indole ring provides aromaticity and planar geometry, enabling interactions with biological targets (e.g., ATP-binding pockets).
- Comparison : Contrasts with morpholinyl or pyrrolidinyl groups (e.g., in ), which are saturated heterocycles with distinct electronic profiles and conformational flexibility.
Physicochemical Properties
| Property | Target Compound | Diethyl 2-Allyl-2-(cyanomethyl)malonate | CYT387 |
|---|---|---|---|
| Core Structure | Malonate + Indolylmethyl | Malonate + Allyl | Benzamide + Pyrimidine |
| Key Substituents | Formamido, Cyanomethyl | Allyl, Cyanomethyl | Cyanomethyl, Morpholine |
| Aromaticity | High (indole) | Low | Moderate (benzamide) |
| Solubility | Moderate (polar groups) | Low (allyl chain) | High (morpholine) |
| Reactivity | Nucleophilic substitution | Radical cyclization | Kinase inhibition |
Biological Activity
Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate (CAS Number: 94312-40-0) is a compound that has garnered attention for its potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
This compound has the following chemical structure:
- Molecular Formula : C19H21N3O5
- Molecular Weight : 371.396 g/mol
- SMILES Notation : CCOC(=O)C(C1=CC2=C(N1)C(=C(C=C2)C#N)C(=O)N(C)C(=O)OCC)N(C)C(=O)OCC
This compound features an indole ring, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Properties
Research indicates that compounds with indole structures often exhibit anticancer properties. A study highlighted that derivatives of indole can inhibit the growth of various cancer cell lines. For instance, indole-based compounds have been shown to induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Antimicrobial Activity
The presence of the cyanomethyl group in the structure may enhance antimicrobial properties. A related compound, diethyl 2-cyanoethylmalonate, has demonstrated significant antibacterial activity against Gram-positive bacteria. This suggests that this compound could possess similar or enhanced antimicrobial effects due to its structural modifications .
Study on Indole Derivatives
In a study published in Journal of Medicinal Chemistry, researchers synthesized various indole derivatives, including those similar to this compound. They found that these compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The study concluded that the incorporation of different substituents on the indole ring can significantly influence biological activity .
Antioxidant Activity
Another investigation focused on the antioxidant potential of similar compounds. The results indicated that certain derivatives could scavenge free radicals effectively, thereby providing a protective effect against oxidative stress-related diseases. This suggests that this compound may also exhibit antioxidant properties .
Summary Table of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate?
Answer:
The compound is synthesized via condensation reactions involving malonate esters and indole derivatives. A typical approach involves refluxing a mixture of a 3-formylindole precursor (e.g., 3-formyl-1H-indole-2-carboxylate) with a cyanomethyl-substituted malonate derivative in acetic acid with sodium acetate as a catalyst. This method facilitates the formation of the indole-malonate linkage . For intermediates like diethyl 2-(cyanomethyl)malonate, allylation or alkylation steps may precede condensation, as observed in similar malonate systems . Purification often involves recrystallization from DMF/acetic acid mixtures .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- 1H and 13C NMR : To confirm the malonate backbone, indole substitution patterns, and formamido/cyanomethyl groups. For example, the cyanomethyl group typically shows a singlet near δ 3.5 ppm in 1H NMR, while the indole aromatic protons appear between δ 7.0–8.5 ppm .
- IR spectroscopy : To identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and nitrile (C≡N at ~2200–2250 cm⁻¹) groups .
- Mass spectrometry : To verify molecular weight and fragmentation patterns, particularly for intermediates like diethyl 2-allylmalonate derivatives .
Advanced: How can researchers resolve contradictions in reported reaction yields for similar indole-malonate derivatives?
Answer:
Discrepancies in yields often arise from:
- Reaction conditions : Temperature variations during reflux (e.g., 80–110°C) impact kinetics and side reactions.
- Catalyst purity : Sodium acetate or HATU (used in peptide couplings) may contain trace moisture, affecting reproducibility .
- Purification methods : Column chromatography vs. recrystallization can lead to differences in isolated yields. For example, diethyl 2-(cyanomethyl)-2-(2-oxopropyl)malonate was purified via recrystallization with a 72% yield, whereas column chromatography might reduce losses .
Advanced: What computational tools are suitable for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?
Answer:
- Density Functional Theory (DFT) : Models electron distribution at the formamido and cyanomethyl groups, predicting sites for nucleophilic attack (e.g., at the malonate carbonyl) .
- QSAR models : Correlate substituent effects (e.g., indole methylation) with reactivity trends. For instance, bulky 3-indolylmethyl groups may sterically hinder malonate ester hydrolysis .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
The compound’s indole and malonate moieties make it a precursor for:
- Antimicrobial agents : Analogous indole derivatives exhibit activity against Gram-positive bacteria via membrane disruption .
- Kinase inhibitors : The cyanomethyl group can act as a Michael acceptor in covalent inhibitor design, similar to CYT387 derivatives .
Advanced: How does the steric and electronic environment of the indole substituents influence malonate reactivity?
Answer:
- Steric effects : A 4-(cyanomethyl) group on the indole ring increases steric hindrance, reducing nucleophilic substitution rates at the malonate center .
- Electronic effects : Electron-withdrawing groups (e.g., cyanomethyl) stabilize the malonate enolate, facilitating alkylation or condensation reactions. This is evidenced in the synthesis of diethyl 2-allylmalonate derivatives .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
- Waste disposal : Follow institutional protocols for nitrile-containing compounds to prevent environmental contamination .
Advanced: How can researchers optimize regioselectivity in the alkylation of malonate intermediates?
Answer:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance enolate stability, favoring alkylation at the less hindered malonate position .
- Temperature control : Lower temperatures (–10°C to 0°C) minimize side reactions, as seen in the synthesis of diethyl 2-(2-oxopropyl)malonate .
Basic: What chromatographic methods are effective for purifying this compound?
Answer:
- Silica gel chromatography : Use ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) to separate malonate esters from unreacted indole precursors .
- HPLC : Reverse-phase C18 columns with acetonitrile/water + 0.1% TFA are ideal for isolating polar derivatives .
Advanced: How can isotopic labeling (e.g., 13C or 15N) aid in mechanistic studies of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
